An In-Depth Technical Guide to N-Allylisatoic Anhydride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-Allylisatoic Anhydride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-Allylisatoic anhydride (NAA), a derivative of isatoic anhydride, is a versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its unique structural framework, featuring a reactive anhydride moiety and an accessible allyl group, makes it a valuable precursor for a diverse array of nitrogen-containing heterocycles, particularly quinazolinones and related scaffolds of significant pharmacological interest. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-Allylisatoic anhydride, with a focus on its practical utility in research and drug development.
Introduction: The Strategic Advantage of the N-Allyl Moiety
Isatoic anhydride and its derivatives are well-established synthons in heterocyclic chemistry, prized for their ability to generate anthranilamide intermediates upon reaction with nucleophiles. The introduction of an N-allyl group to this scaffold imparts several strategic advantages. The allyl group can participate in a variety of subsequent chemical transformations, such as transition metal-catalyzed cross-coupling reactions, metathesis, and intramolecular cyclizations, thereby expanding the synthetic possibilities. Furthermore, the N-substituent precludes the formation of byproducts that can arise from reactions at the nitrogen atom of the parent isatoic anhydride, leading to cleaner reaction profiles and higher yields of the desired products.
Core Chemical and Physical Properties
N-Allylisatoic anhydride is a stable, crystalline solid at room temperature. Its core structure consists of a 1,3-benzoxazine-2,4-dione framework with an allyl group attached to the nitrogen atom at position 1.
| Property | Value | Reference |
| Chemical Name | 1-allyl-2H-benzo[d][1][2]oxazine-2,4(1H)-dione | - |
| CAS Number | 50784-07-1 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Melting Point | 104-106 °C | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | - |
Storage and Stability: N-Allylisatoic anhydride is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride ring.
Synthesis of N-Allylisatoic Anhydride: A Practical Protocol
The most common and direct method for the synthesis of N-Allylisatoic anhydride is the N-alkylation of isatoic anhydride with an allyl halide, such as allyl bromide, in the presence of a suitable base.[1] The choice of base and solvent is crucial to prevent the nucleophilic attack on the carbonyl groups of the anhydride ring.
Experimental Protocol: N-Alkylation of Isatoic Anhydride
This protocol is based on established methods for the N-alkylation of isatoic anhydride derivatives.[1][3]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isatoic anhydride (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford N-Allylisatoic anhydride as a white crystalline solid.
Spectroscopic Characterization
The structural elucidation of N-Allylisatoic anhydride is confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of the parent isatoic anhydride and general principles of spectroscopy.[4]
Infrared (IR) Spectroscopy
The IR spectrum of N-Allylisatoic anhydride is expected to show two characteristic strong carbonyl (C=O) stretching bands due to the symmetric and asymmetric stretching of the anhydride moiety.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770-1790 | Strong | Asymmetric C=O stretch of the anhydride |
| ~1720-1740 | Strong | Symmetric C=O stretch of the anhydride |
| ~1600, ~1480 | Medium | C=C stretching of the aromatic ring |
| ~1640 | Weak-Medium | C=C stretching of the allyl group |
| ~910-990 | Medium | =C-H bending of the allyl group |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide distinct signals for the protons of the allyl group and the aromatic ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | dd | 1H | Aromatic H (adjacent to C=O) |
| ~7.6-7.8 | m | 1H | Aromatic H |
| ~7.2-7.4 | m | 2H | Aromatic H |
| ~5.8-6.0 | m | 1H | -CH=CH₂ (allyl) |
| ~5.2-5.4 | m | 2H | -CH=CH ₂ (allyl) |
| ~4.4-4.6 | d | 2H | N-CH ₂-CH=CH₂ (allyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, the aromatic carbons, and the carbons of the allyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=O (amide-like) |
| ~145-150 | C=O (anhydride) |
| ~140-145 | Quaternary aromatic C |
| ~130-135 | -C H=CH₂ (allyl) |
| ~115-135 | Aromatic CH |
| ~115-120 | -CH=C H₂ (allyl) |
| ~45-50 | N-C H₂- (allyl) |
Mass Spectrometry (MS)
In mass spectrometry, N-Allylisatoic anhydride is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of CO₂ and subsequent fragmentation of the allyl group.
| m/z | Interpretation |
| 203 | [M]⁺ |
| 159 | [M - CO₂]⁺ |
| 118 | [M - CO₂ - C₃H₅]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Reactivity and Synthetic Applications
The reactivity of N-Allylisatoic anhydride is dominated by the electrophilic nature of its two carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, leading to the opening of the anhydride ring and the formation of N-allyl-2-aminobenzoyl derivatives. This reactivity is the cornerstone of its utility in organic synthesis.
Synthesis of Quinazolinones
A primary application of N-Allylisatoic anhydride is in the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[6][7][8] The reaction typically proceeds via a one-pot, multi-component reaction involving N-Allylisatoic anhydride, an amine, and an aldehyde or another carbonyl-containing compound.[9]
Workflow: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
-
Amide Formation: N-Allylisatoic anhydride reacts with a primary amine (R¹-NH₂) to form an N-allyl-2-aminobenzamide intermediate with the release of carbon dioxide.
-
Condensation and Cyclization: This intermediate then reacts with an aldehyde (R²-CHO) in the presence of a catalyst (often an acid or a Lewis acid) to form a dihydroquinazolinone, which can subsequently be oxidized to the corresponding quinazolin-4(3H)-one.
This versatile approach allows for the rapid generation of a library of quinazolinone derivatives by varying the amine and aldehyde components.
Safety and Handling
N-Allylisatoic anhydride is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and respiratory sensitization.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust. Do not allow the compound to come into contact with skin or eyes. Wash hands thoroughly after handling.
-
Fire Safety: N-Allylisatoic anhydride is combustible. Keep away from heat and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-Allylisatoic anhydride is a highly valuable and versatile building block for organic synthesis. Its predictable reactivity, coupled with the synthetic handles provided by the N-allyl group, makes it an ideal starting material for the construction of complex nitrogen-containing heterocycles. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutic agents.
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